molecular formula C18H21ClN4OS B11495010 1-(2-chlorophenyl)-6-cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(2-chlorophenyl)-6-cyclohexyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11495010
M. Wt: 376.9 g/mol
InChI Key: MUFVQPYCJZSPPG-UHFFFAOYSA-N
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Description

1-(2-CHLOROPHENYL)-6-CYCLOHEXYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of diazinopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyclohexyl group, and a sulfanylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROPHENYL)-6-CYCLOHEXYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of DMF-DMA (dimethylformamide-dimethyl acetal) for methylation and cyclization processes . The reaction conditions often require refluxing in solvents like n-butanol or xylene, followed by the addition of bases such as NH4OAc (ammonium acetate) to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. The use of environmentally friendly catalysts and solvent-free conditions can be considered to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROPHENYL)-6-CYCLOHEXYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-6-CYCLOHEXYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For example, it has been shown to inhibit CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of cyclin-CDK complexes and the activation of apoptotic signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-CHLOROPHENYL)-6-CYCLOHEXYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE stands out due to its unique combination of a chlorophenyl group, a cyclohexyl group, and a sulfanylidene moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21ClN4OS

Molecular Weight

376.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-6-cyclohexyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C18H21ClN4OS/c19-14-8-4-5-9-15(14)23-16-13(17(24)21-18(23)25)10-22(11-20-16)12-6-2-1-3-7-12/h4-5,8-9,12,20H,1-3,6-7,10-11H2,(H,21,24,25)

InChI Key

MUFVQPYCJZSPPG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC3=C(NC2)N(C(=S)NC3=O)C4=CC=CC=C4Cl

Origin of Product

United States

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